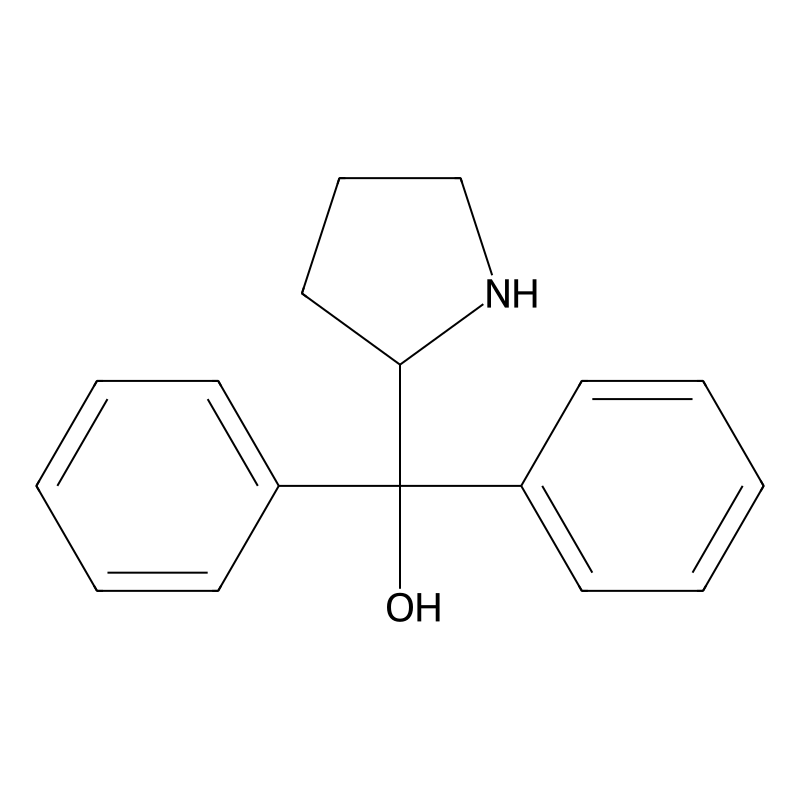

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is a chemical compound with the molecular formula C17H19NO and a molecular weight of 253.35 g/mol. It appears as a white to faintly yellow crystalline powder, with a melting point of approximately 78 °C . This compound is classified as a diarylmethane and is known for its chiral properties, which contribute to its unique biological activities and applications in organic synthesis.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol acts as a Lewis acid catalyst. The Lewis acidity arises from the vacant orbital on the aluminum atom in the Lewis acid complex formed between the catalyst and a Lewis acid activator like Al(OEt)3. This complex interacts with the carbonyl group of a reactant molecule, activating it towards nucleophilic attack. Due to the chirality of the catalyst, the interaction with one enantiomer of the reactant can be more favorable compared to the other, leading to the selective formation of a specific enantiomer in the product.

The detailed mechanistic pathways for specific reactions catalyzed by (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol can be found in the literature related to those reactions.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is considered a mild irritant. It can cause skin and eye irritation upon contact.

- Safety precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact

Asymmetric Catalysis

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is primarily valued for its ability to induce asymmetric catalysis. As a chiral catalyst, it can influence the outcome of a chemical reaction, favoring the formation of one specific enantiomer (mirror image) of a product molecule over the other. This characteristic makes it a valuable tool in the synthesis of various optically active compounds, which are crucial in many fields, including:

- Pharmaceuticals: Many drugs exhibit different biological activities depending on their chirality. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol can be used to selectively synthesize the desired enantiomer of a drug candidate, potentially improving its efficacy and reducing side effects.

- Agrochemicals: Similar to pharmaceuticals, some agrochemicals can have different effects depending on their chirality. (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol can be used to synthesize specific enantiomers of herbicides, insecticides, or fungicides, potentially improving their effectiveness and reducing environmental impact.

Specific Applications

Beyond its general use in asymmetric catalysis, (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has been employed in the synthesis of various specific compounds, including:

- Glycofused tricyclic derivatives: These compounds are being investigated for their potential as diagnostic tools for amyloid β-peptide, which is associated with Alzheimer's disease.

- Cyclohexene carbaldehyde derivatives: These derivatives have potential applications in the development of new materials and pharmaceuticals.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is primarily utilized in the preparation of oxazaborolidines for the borane-mediated asymmetric reduction of ketones. This reaction is significant in synthetic organic chemistry, particularly for producing chiral alcohols from ketones . The compound can also participate in various coupling reactions, such as those involved in the Suzuki reaction, which is pivotal for forming carbon-carbon bonds in organic synthesis .

The compound exhibits notable biological activity, including potential amphetamine-like effects. It has been studied for its interactions with various biological targets, suggesting possible applications in pharmacology and medicinal chemistry . Additionally, its chiral nature allows it to exhibit different biological effects compared to its enantiomers, making it an interesting subject for further research in drug development.

Several methods exist for synthesizing (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. Common approaches include:

- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer.

- Reduction Reactions: Starting from appropriate precursors, such as ketones or imines, followed by selective reduction to yield the alcohol form.

- Pyrrolidine Derivatives: The synthesis may involve reactions that create pyrrolidine structures followed by functionalization to introduce diphenyl groups.

These methods highlight the versatility of this compound in synthetic organic chemistry.

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has several applications:

- Organic Synthesis: Used as a chiral auxiliary in various synthetic pathways.

- Pharmaceuticals: Its biological activity makes it a candidate for drug development and research into new therapeutic agents.

- Catalysis: Employed in asymmetric catalysis due to its ability to influence reaction outcomes based on chirality .

Studies have indicated that (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol interacts with multiple biological systems. Its amphetamine-like effects suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine . Further research into its pharmacodynamics and pharmacokinetics could elucidate its mechanisms of action and therapeutic potential.

Several compounds share structural similarities with (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol. These include:

- (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol: The enantiomer of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol, which may exhibit different biological properties.

- Diphenylprolinol: A related compound that serves as a chiral catalyst in asymmetric synthesis.

- (R)-1-Diphenylprolinol: Another derivative that is utilized in similar catalytic applications.

Comparison TableCompound Name Structural Characteristics Unique Features (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Diarylmethane with pyrrolidine structure Exhibits amphetamine-like effects (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol Enantiomer of (R) form Different biological activity Diphenylprolinol Chiral catalyst similar structure Used extensively in asymmetric synthesis (R)-1-Diphenylprolinol Related diphenyl derivative Catalytic applications

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | Diarylmethane with pyrrolidine structure | Exhibits amphetamine-like effects |

| (S)-(-)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol | Enantiomer of (R) form | Different biological activity |

| Diphenylprolinol | Chiral catalyst similar structure | Used extensively in asymmetric synthesis |

| (R)-1-Diphenylprolinol | Related diphenyl derivative | Catalytic applications |

This comparison illustrates the unique aspects of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol within its chemical class and highlights its significance in both synthetic and biological contexts.

(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol is a chiral β-amino alcohol that emerged as a pivotal scaffold in asymmetric organocatalysis. Its development traces back to early synthetic routes involving proline derivatives. Key milestones include:

Synthesis from Proline Derivatives: The compound is synthesized via protection/deprotection strategies. A notable method involves converting L-proline to its N-ethoxycarbonyl derivative, followed by Grignard addition and alkaline hydrolysis. This three-step process yields the chiral β-amino alcohol with optical purity confirmed via X-ray crystallography.

Corey’s Contributions: In the 1980s, E.J. Corey pioneered its use in enantioselective reductions. By reacting (R)-α,α-diphenyl-2-pyrrolidinemethanol with borane, he generated oxazaborolidine catalysts for ketone reductions. This work laid the foundation for the Corey–Bakshi–Shibata (CBS) reduction, a cornerstone of asymmetric synthesis.

Variants and Analogues: Structural diversification began with aryl substitutions. Table 1 illustrates the impact of varying substituents on reaction yields and enantiomeric excess (e.e.) in Grignard additions to proline derivatives:

| Entry | R Group | Yield (%) | e.e. (%) |

|---|---|---|---|

| 1 | Phenyl | 73 | 99.4 |

| 2 | 4-Fluorophenyl | 89 | – |

| 3 | 4-Chlorophenyl | 59 | – |

| 4 | 4-Methylphenyl | 57 | – |

| 5 | 4-(CF₃)-Phenyl | 46 | – |

Data adapted from Grignard reagent additions to proline derivatives.

Significance in Asymmetric Organocatalysis

The compound’s utility spans catalytic enantioselective reductions and beyond:

CBS Reduction: The oxazaborolidine catalyst derived from (R)-α,α-diphenyl-2-pyrrolidinemethanol enables enantioselective reductions of prochiral ketones. For example, acetophenone derivatives are reduced to alcohols with >99% e.e. via borane-mediated reactions. Mechanistic studies reveal that the catalyst’s boron atom activates the ketone carbonyl, while the diphenyl group induces facial selectivity.

Applications Beyond Reduction:

Industrial Relevance: The CBS reduction is scalable, with applications in pharmaceutical synthesis. For instance, it is used to produce intermediates for antipsychotic drugs.

Evolution as a Privileged Chiral Structure

Structural modifications have expanded its catalytic scope:

Silyl-Ether Derivatives: Introducing a trimethylsilyl (TMS) group enhances solubility and activity. These derivatives catalyze Michael additions with higher turnover frequencies and broader substrate compatibility.

Diamine Analogues: Replacing the hydroxyl group with azides or amines generates bifunctional catalysts. While less effective than the parent compound, these analogues offer insights into reaction mechanisms.

Aryl Substitution Effects: The diphenyl moiety’s electronic and steric properties are critical. Electron-withdrawing groups (e.g., CF₃) reduce yields but may enhance selectivity in specific reactions.

Molecular Structure and Stereochemistry

(R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol represents a chiral organic compound characterized by its distinctive molecular architecture and absolute stereochemistry [1] [2]. The compound possesses the molecular formula C₁₇H₁₉NO with a molecular weight of 253.34 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this enantiomerically pure substance is 22348-32-9 [1] [2] [3].

The molecular structure features a five-membered pyrrolidine ring system bearing a tertiary carbinol center substituted with two phenyl groups [2] [6]. The stereochemical designation (R) indicates the absolute configuration at the chiral center C-2 of the pyrrolidine ring, which is determined according to the Cahn-Ingold-Prelog priority rules [2] [10]. This compound belongs to the class of diarylmethanes and is characterized as a chiral beta-amino alcohol derivative [2] [4].

The stereochemistry of the molecule is further defined by the specific rotation, which exhibits a positive value, hence the (+) designation in the compound name [1] [3]. The presence of both phenyl groups attached to the alpha-carbon relative to the pyrrolidine nitrogen creates a sterically hindered environment that significantly influences the compound's conformational properties [6] [17].

Physical Properties

Melting Point and Appearance

The compound exhibits characteristic thermal properties that are consistent across multiple analytical determinations. The melting point has been consistently reported in the range of 77-80°C, with some sources citing more specific values of 78°C [1] [5] [7] [8]. These values represent measurements conducted under standard atmospheric pressure conditions and serve as important identification parameters for the compound [7] [8].

The physical appearance of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol is described as white to almost white powder or crystalline material [1] [5] [7]. The compound maintains its solid-state characteristics at room temperature (20°C) and exhibits stability under appropriate storage conditions [5] [7]. The crystalline nature of the material contributes to its handling properties and analytical characterization [5] [8].

Table 1: Basic Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₉NO | [1] [2] [3] |

| Molecular Weight (g/mol) | 253.34 | [1] [2] [3] |

| CAS Number | 22348-32-9 | [1] [2] [3] |

| Physical State (20°C) | Solid | [1] [5] [7] |

| Appearance | White to almost white powder to crystal | [1] [5] [7] |

| Crystal System | Orthorhombic | [17] |

| Space Group | P2₁2₁2₁ | [17] |

Solubility Profile

The solubility characteristics of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol demonstrate typical behavior for organic compounds containing both hydrophobic aromatic systems and polar functional groups [1] [5] [7]. In chloroform, the compound exhibits excellent solubility, appearing almost transparent in solution [1] [5] [7]. This high solubility in chlorinated solvents reflects the compound's organic nature and the favorable interactions between the aromatic systems and the solvent [5] [7].

The aqueous solubility of the compound is significantly limited, with calculated values indicating very slight solubility of approximately 0.51 g/L at 25°C [9]. This limited water solubility is consistent with the predominant hydrophobic character imparted by the two phenyl substituents [9]. The compound also demonstrates solubility in other organic solvents commonly used in synthetic and analytical chemistry [6] [25].

Table 2: Solubility and Physical Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Solubility in Chloroform | Almost transparent | Visual observation | [1] [5] [7] |

| Solubility in Water | Very slightly soluble (0.51 g/L) | 25°C, calculated | [9] |

| Density (g/cm³) | 1.0078-1.128 | Rough estimate | [3] [22] |

| Refractive Index | +58° (C=2, MeOH) | c=2 in methanol | [5] [7] |

| pKa | 13.15±0.29 | Predicted | [3] [11] |

| Vapor Pressure (mmHg at 25°C) | 1.67×10⁻⁷ | 25°C | [22] |

Optical Activity

The optical activity of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol serves as a fundamental characteristic for its identification and purity assessment [1] [3] [5]. The specific rotation [α]₂₀/D has been measured as +69° when determined in chloroform at a concentration of 3 g/100 mL [1] [3]. Alternative measurements in methanol report values of +58° at a concentration of 2 g/100 mL [5] [7].

Table 3: Thermal and Optical Properties

| Property | Value | Conditions/Solvent | Reference |

|---|---|---|---|

| Melting Point (°C) | 77-80 | Literature | [1] [3] [5] [7] |

| Boiling Point (°C) | 396.54 (estimate) | Rough estimate | [3] [22] |

| Specific Rotation [α]₂₀/D | +69° (c=3, CHCl₃) | c=3 in chloroform | [1] [3] |

| Optical Purity (%ee) | ≥99.5 | LC determination | [5] [7] |

| Flash Point (°C) | 133.3 | Calculated | [22] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol through both proton and carbon-13 analysis [12] [13]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule [12] [13].

The aromatic region typically displays signals for the ten phenyl protons appearing as complex multiplets in the range of 7.13-7.60 parts per million [17]. The pyrrolidine ring protons appear as multiplets in the aliphatic region, with the methylene protons of the ring system showing characteristic coupling patterns [13] [17]. The carbinol proton attached to the chiral center exhibits a distinctive chemical shift and coupling pattern that confirms the molecular connectivity [13] [17].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the expected downfield region and aliphatic carbons from the pyrrolidine ring appearing upfield [12] [13]. The quaternary carbon bearing the hydroxyl group and phenyl substituents displays a characteristic chemical shift that serves as a diagnostic feature [12] [13].

Infrared Spectroscopy

Infrared spectroscopy of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol reveals characteristic absorption bands that confirm the presence of key functional groups [14] [17]. The hydroxyl group exhibits a broad absorption band around 3344 cm⁻¹, which is characteristic of the tertiary alcohol functionality [17]. This band may show hydrogen bonding interactions depending on the sample preparation and concentration [17].

The aromatic carbon-carbon stretching vibrations appear in the region around 1490 cm⁻¹, confirming the presence of the phenyl substituents [17]. Additional bands at 2957 cm⁻¹ correspond to aliphatic carbon-hydrogen stretching vibrations from the pyrrolidine ring system [17]. The fingerprint region below 1500 cm⁻¹ contains multiple bands at 1393, 751, and 706 cm⁻¹ that provide detailed structural information [17].

The gas-phase infrared spectrum has been documented in the National Institute of Standards and Technology database, providing reference data for identification purposes [14]. The spectral data confirm the molecular structure and can be used for quantitative analysis applications [14].

Mass Spectrometry

Mass spectrometric analysis of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol provides molecular weight confirmation and fragmentation pattern information [12]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the molecular weight of the compound [12]. Under electron impact ionization conditions at 75 electron volts, the compound exhibits characteristic fragmentation patterns [12].

The base peak in the mass spectrum appears at mass-to-charge ratio 70, representing a significant fragment ion [12]. Additional prominent fragment ions are observed at mass-to-charge ratios 105, 152, 182, 234, and 235, which correspond to various structural fragments resulting from the cleavage of specific bonds within the molecule [12]. The fragmentation pattern at mass-to-charge ratio 105 likely corresponds to a substituted tropylium ion derived from the phenyl groups [12].

The mass spectral data have been catalogued with source temperature conditions of 150°C and sample temperature of 120°C under direct insertion probe conditions [12]. These standardized conditions provide reproducible fragmentation patterns for identification and analytical purposes [12].

Crystallographic Studies

X-Ray Structures

Single crystal X-ray diffraction analysis of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol has provided detailed three-dimensional structural information [17]. The compound crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁, confirming its chiral nature through the absence of inversion symmetry [17]. The unit cell parameters have been precisely determined as a = 8.9000(18) Å, b = 9.2405(18) Å, and c = 16.671(3) Å [17].

The unit cell volume of 1371.1(5) ų accommodates four molecules (Z = 4) with a calculated density of 1.227 g cm⁻³ [17]. Data collection was performed at 113(2) K using molybdenum Kα radiation (λ = 0.71073 Å), yielding high-quality diffraction data [17]. The structure refinement converged to final reliability factors of R₁ = 0.0335 and wR₂ = 0.0707, indicating excellent structural determination [17].

The molecular structure determination confirms the absolute configuration and provides precise bond lengths and angles [17]. The absolute structure parameter of -1.6(17) validates the (R)-configuration assignment [17]. Cambridge Crystallographic Data Centre deposition number 741092 provides access to the complete structural data [17].

Table 4: X-ray Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Unit Cell Dimensions a (Å) | 8.9000(18) | [17] |

| Unit Cell Dimensions b (Å) | 9.2405(18) | [17] |

| Unit Cell Dimensions c (Å) | 16.671(3) | [17] |

| Volume (ų) | 1371.1(5) | [17] |

| Z | 4 | [17] |

| Calculated Density (g/cm³) | 1.227 | [17] |

| Temperature (K) | 113(2) | [17] |

| R₁ | 0.0335 | [17] |

| wR₂ | 0.0707 | [17] |

Solid-State Conformational Analysis

The solid-state conformation of (R)-(+)-alpha,alpha-Diphenyl-2-pyrrolidinemethanol reveals important structural features that influence its chemical behavior [17]. The pyrrolidine ring adopts an envelope conformation with the nitrogen atom positioned outside the plane defined by the four carbon atoms [17]. The torsion angle C(1)-C(2)-C(3)-C(4) of -7.3(3)° indicates minimal deviation from planarity for the carbon framework [17].

Key bond lengths include the hydroxyl carbon-oxygen distance O(1)-C(5) of 1.430(2) Å and nitrogen-carbon bonds N(1)-C(1) and N(1)-C(4) of 1.465(3) Å and 1.473(2) Å, respectively [17]. Bond angles within the pyrrolidine ring, such as C(1)-N(1)-C(4) at 106.85(17)° and N(1)-C(4)-C(5) at 108.20(15)°, reflect the five-membered ring geometry [17].

The molecular packing reveals intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidine nitrogen with a distance O(1)-H(1)...N(1) of 2.719(2) Å and angle of 116.3° [17]. This hydrogen bonding interaction stabilizes the molecular conformation and may influence the compound's reactivity patterns [17]. The nitrogen atom's proximity to the hydroxyl group facilitates coordination interactions that are important for its chemical applications [17].

Table 5: Selected Bond Lengths and Angles

| Bond/Angle | Value | Reference |

|---|---|---|

| O(1)-C(5) | 1.430(2) Å | [17] |

| N(1)-C(1) | 1.465(3) Å | [17] |

| N(1)-C(4) | 1.473(2) Å | [17] |

| C(1)-N(1)-C(4) | 106.85(17)° | [17] |

| N(1)-C(4)-C(5) | 108.20(15)° | [17] |

| C(1)-C(2)-C(3)-C(4) (torsion) | −7.3(3)° | [17] |

Traditional Synthesis Routes

The synthesis of (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol has been accomplished through several established methodologies, with the most prominent approaches involving the protection of proline followed by Grignard addition reactions.

Scheme 1: Benzylchloroformate Protection Method

The earliest reported synthesis involves a four-step sequence starting from S-proline [1]. This traditional approach utilizes benzylchloroformate for N-protection, forming a stable carbamate that can withstand subsequent manipulations. The protected proline undergoes esterification, followed by double Grignard addition with phenylmagnesium bromide to introduce the diphenyl substituents. The final step requires catalytic hydrogenolysis using hydrogen over palladium on carbon to remove the benzyl protecting group [1].

Scheme 2: Phosgene-Based Alternative

Mathre and co-workers developed an alternative method utilizing phosgene to form proline-N-carboxanhydride intermediate [1]. However, this approach presents significant limitations due to the highly toxic nature of phosgene and the instability of the intermediate proline-N-carboxanhydride, which polymerizes rapidly even at 0°C with release of carbon dioxide [1].

Scheme 3: Ethylchloroformate Protection

A more practical approach was developed using ethylchloroformate as the protecting group [1]. This method offers several advantages including the use of less expensive reagents and safer deprotection conditions. The synthesis begins with S-proline conversion to N-ethyl carbamate using ethylchloroformate in the presence of sodium bicarbonate. Subsequent esterification with thionyl chloride in methanol provides the methyl ester. Grignard addition with phenylmagnesium bromide (prepared from bromobenzene and magnesium turnings in tetrahydrofuran) yields the tertiary alcohol intermediate. The final deprotection is achieved through alkaline hydrolysis using potassium hydroxide in methanol under reflux conditions [1].

Scheme 4: One-Pot Protection Method

The most streamlined approach involves simultaneous N- and O-protection of S-proline in a single operation [1]. This method reduces the number of isolation procedures from four to two compared to the traditional sequence. S-proline is treated with potassium carbonate and ethylchloroformate in dry methanol, providing both N- and C-protection in one step. Subsequent Grignard addition and alkaline hydrolysis complete the synthesis [1].

Industrial-Scale Synthesis Approaches

Industrial production of (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol has been optimized for economic viability and scalability. The preferred industrial method follows the ethylchloroformate protection route due to its balance of efficiency, safety, and cost-effectiveness [2] [3].

Large-Scale Considerations

Industrial synthesis typically employs L-proline methyl ester hydrochloride as starting material, which is readily available in high purity [2]. The process involves addition of phenylmagnesium chloride solution in tetrahydrofuran, with careful temperature control maintained at 10-15°C during the addition phase. The reaction mixture is stirred for 3 hours, followed by aqueous workup using ammonium chloride solution and dichloromethane extraction [2].

Process Optimization

Industrial processes have been optimized to achieve yields of 86.6% for the final product [2]. The synthesis has been successfully scaled up to 50 mmol without significant changes in yields across various steps [1]. Key parameters for industrial production include controlled addition rates (approximately 4 hours for Grignard addition), precise temperature maintenance, and efficient solvent recovery systems [2].

Equipment and Infrastructure

Industrial production requires specialized equipment including nitrogen-purged reaction vessels, efficient stirring systems for Grignard formation, and distillation apparatus for solvent recovery. The process benefits from continuous monitoring of reaction parameters and automated dosing systems for reagent addition [2].

Low-Cost and High-Efficiency Synthesis Processes

Several modifications have been developed to reduce costs and improve efficiency in the synthesis of (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol.

Cost Reduction Strategies

The substitution of benzylchloroformate with ethylchloroformate represents a significant cost reduction, as ethylchloroformate is considerably less expensive while providing equivalent protection efficiency [1]. Additionally, the replacement of catalytic hydrogenolysis with alkaline hydrolysis eliminates the need for precious metal catalysts and hydrogen gas, further reducing operational costs [1].

Process Intensification

The one-pot protection method (Scheme 4) represents a significant advancement in process efficiency by combining N- and O-protection steps [1]. This approach reduces the number of isolation procedures, decreases solvent consumption, and minimizes intermediate handling. The method achieves 95% yield for the protection step and maintains high efficiency throughout the sequence [1].

Atom Economy Improvements

Recent developments focus on improving atom economy through more efficient utilization of starting materials and reagents. The use of alkaline hydrolysis instead of hydrogenolysis eliminates hydrogen gas consumption and reduces the formation of by-products [1]. The optimized process conditions enable quantitative conversions at each step, minimizing material losses [3].

Solvent Optimization

Process optimization includes careful selection of solvent systems to maximize efficiency while minimizing environmental impact. The use of tetrahydrofuran for Grignard formation, methanol for protection reactions, and chloroform for extractions has been optimized to provide optimal yields while enabling efficient solvent recovery [1].

Green Chemistry Considerations in Synthesis

The synthesis of (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol has been evaluated and improved from green chemistry perspectives, addressing environmental sustainability and safety concerns.

Elimination of Toxic Reagents

The most significant green chemistry improvement involves the elimination of phosgene from synthetic routes [1]. Phosgene presents extreme toxicity hazards and environmental concerns. The adoption of ethylchloroformate-based protection eliminates this highly toxic reagent while maintaining synthetic efficiency [1].

Solvent Selection and Minimization

Green chemistry implementations focus on reducing overall solvent consumption and selecting less hazardous alternatives where possible. The streamlined one-pot method reduces total solvent requirements by combining reaction steps [1]. Solvent recovery and recycling protocols have been developed to minimize waste generation [2].

Renewable Feedstock Utilization

The synthesis benefits from the use of L-proline as starting material, which can be derived from renewable sources through fermentation processes [4]. This represents a significant advantage in terms of sustainability compared to petrochemical-derived starting materials [4].

Waste Minimization

The improved synthetic routes generate less waste through more efficient protection and deprotection strategies. Alkaline hydrolysis produces water-soluble by-products that are more easily handled and disposed of compared to the organic waste from hydrogenolysis reactions [1]. The reduction in the number of purification steps also decreases the generation of purification-related waste [1].

Energy Efficiency

Process modifications have focused on reducing energy requirements through milder reaction conditions. The elimination of high-pressure hydrogenation reduces energy consumption and safety hazards. The use of thermal reflux instead of more energy-intensive heating methods contributes to overall energy efficiency [1].

Synthesis of Derivatives and Analogues

The synthetic methodology for (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol has been extended to prepare various derivatives and analogues with modified properties for specific applications.

Trimethylsilyl Ether Derivatives

One of the most important derivatives is the trimethylsilyl ether, prepared by treatment of the parent alcohol with trimethylsilyl chloride in the presence of base [5] [6]. The (R)-(+)-alpha,alpha-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (CAS: 943757-71-9) serves as a crucial organocatalyst in asymmetric synthesis, particularly in the Hayashi-Jørgensen catalyst system [5]. This derivative exhibits enhanced stability and modified reactivity compared to the parent compound [6].

N-Alkylated Analogues

N-alkylated derivatives have been prepared through standard alkylation procedures of the secondary amine [7]. These modifications allow for fine-tuning of steric and electronic properties, enabling optimization for specific catalytic applications. N-methylated and N-benzylated variants have been reported, with each showing distinct catalytic profiles [7].

Diaryl Variants

The synthetic methodology has been extended to prepare analogues with different aryl substituents by employing various aryl Grignard reagents [8]. These modifications enable systematic structure-activity relationship studies and optimization of catalytic properties. Meta-substituted phenyl groups and other aromatic systems have been successfully incorporated using modified Grignard procedures [8].

Heteroaryl Substituted Analogues

Derivatives containing heteroaryl groups such as pyridyl or thienyl substituents have been prepared using appropriate heteroaryl Grignard reagents [9]. These analogues often exhibit enhanced selectivity in asymmetric transformations due to additional coordination sites and modified electronic properties [9].

Structural Modifications for Enhanced Properties

Recent developments include the preparation of derivatives with fluorinated aryl groups, which can provide enhanced stability and modified electronic properties [10]. The synthesis of these derivatives follows similar protocols but requires specialized fluorinated Grignard reagents and modified reaction conditions to accommodate the unique properties of fluorinated aromatics [10].

Applications in Asymmetric Catalysis

The various derivatives and analogues find extensive applications in asymmetric catalysis, particularly in organocatalytic transformations [11]. The trimethylsilyl ether derivatives are especially valuable in iminium and enamine catalysis, providing high levels of enantioselectivity in a wide range of transformations including Michael additions, Diels-Alder reactions, and aldol condensations [11].

The systematic development of derivatives and analogues continues to expand the utility of this important chiral scaffold in synthetic organic chemistry, with ongoing research focused on developing new variants with enhanced selectivity, stability, and substrate scope [12].